4-(4-morpholinyl)-N-1-naphthylbenzamide
Description
Properties
IUPAC Name |
4-morpholin-4-yl-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(22-20-7-3-5-16-4-1-2-6-19(16)20)17-8-10-18(11-9-17)23-12-14-25-15-13-23/h1-11H,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGAXXKWMAAMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table compares 4-(4-morpholinyl)-N-1-naphthylbenzamide with key analogs:
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for 4-(4-morpholinyl)-N-1-naphthylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via sequential functionalization of benzamide and morpholine precursors. Key steps include:
- Sulfonation/amidation : Introduce morpholine via sulfonyl chloride intermediates under anhydrous conditions (e.g., DCM, 0–5°C) .
- Coupling reactions : Use coupling agents like EDCI/HOBt to attach the naphthylamine group to the benzamide core .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. RT), and catalyst loading to improve yield (>70%) and purity (HPLC >95%) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : Confirm morpholine and naphthyl proton environments (δ 3.6–3.8 ppm for morpholine; δ 7.5–8.5 ppm for naphthyl) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~407.2) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Test against kinases (e.g., PI3K/mTOR) using fluorescence polarization or radiometric methods .
- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response curves : Replicate assays across multiple labs to identify IC₅₀ variability (e.g., ±10% tolerance) .
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR screens to rule out non-specific binding .
- Structural analogs : Compare activity of derivatives lacking the naphthyl group to isolate pharmacophore contributions .
Q. What strategies improve metabolic stability and pharmacokinetics of this compound?
- Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups at the morpholine nitrogen to enhance solubility .
- Microsomal stability assays : Monitor degradation in liver microsomes (e.g., t₁/₂ >2 hours) and adjust logP via fluorinated substituents .
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., ΔG < −8 kcal/mol) .
- QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with activity data to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
